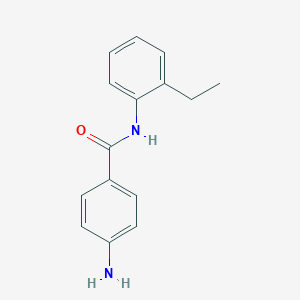

4-amino-N-(2-ethylphenyl)benzamide

説明

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amide derivatives of benzoic acid. The primary Chemical Abstracts Service registry number for this compound is 29027-73-4, which serves as its unique identifier in chemical databases worldwide. The compound's systematic name reflects its structural components: a benzamide core with para-amino substitution on the benzoyl ring and N-substitution with a 2-ethylphenyl group. Alternative nomenclature systems recognize this molecule under various synonymous designations, including this compound and benzamide, 4-amino-N-(2-ethylphenyl)-, demonstrating the flexibility inherent in chemical naming conventions.

The molecular formula C₁₅H₁₆N₂O indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 240.31 grams per mole. The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18), while the corresponding InChI Key XHGXSPTXAJXRGS-UHFFFAOYSA-N offers a compressed format for database searches. The Simplified Molecular Input Line Entry System representation C1(NC(=O)C2=CC=C(C=C2)N)=C(C=CC=C1)CC provides a linear notation that facilitates computational processing and structural analysis.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features consistent with benzanilide derivatives, including specific dihedral angles between aromatic rings and conformational preferences of the amide linkage. Crystallographic studies of related benzanilide compounds have revealed that the central amide moiety typically adopts a planar or near-planar configuration, with the carbonyl group and adjacent aromatic systems maintaining specific angular relationships that influence overall molecular stability. The amide bond connecting the 4-aminobenzoyl fragment to the 2-ethylaniline portion represents a critical structural element that determines the compound's three-dimensional architecture and potential biological activity.

Computational analysis using molecular mechanics and quantum mechanical methods has provided insights into the preferred conformational states of benzanilide derivatives similar to this compound. These studies indicate that the amide bond typically exists in a trans configuration, which represents the thermodynamically favored state under standard conditions. The ethyl substituent on the aniline ring introduces additional conformational complexity, as rotation around the carbon-carbon bond of the ethyl group creates multiple possible rotameric states that contribute to the overall conformational ensemble of the molecule.

The crystal packing arrangements of related benzanilide compounds demonstrate the importance of intermolecular hydrogen bonding interactions, particularly those involving the amino group and amide functionality. These non-covalent interactions play crucial roles in determining solid-state properties such as melting point, solubility, and polymorphic behavior. The presence of both amino and amide groups in this compound suggests similar hydrogen bonding capabilities that would influence its crystallization behavior and physical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The compound's carbon-13 nuclear magnetic resonance spectrum has been computationally predicted using Hierarchical Organization of Spherical Environments algorithm, which generates chemical shift predictions based on structural fragments and their electronic environments. This computational approach offers valuable insights into the expected spectroscopic behavior of the molecule, particularly for carbon atoms in different chemical environments within the aromatic rings and aliphatic ethyl substituent.

The proton nuclear magnetic resonance spectrum of this compound would be expected to exhibit characteristic signals corresponding to the various hydrogen environments present in the molecule. The aromatic protons on both benzene rings would appear in the typical aromatic region, with specific chemical shifts influenced by the electron-donating amino group and electron-withdrawing amide functionality. The ethyl substituent would contribute a characteristic ethyl pattern consisting of a triplet for the methyl group and a quartet for the methylene group, with coupling constants reflecting the vicinal proton-proton interactions.

Infrared spectroscopy would reveal distinctive absorption bands corresponding to the functional groups present in this compound. The amide carbonyl stretch would appear as a strong absorption in the characteristic amide region, while the amino group would contribute both symmetric and asymmetric stretching vibrations in the higher frequency region. The aromatic carbon-hydrogen stretching vibrations and aromatic carbon-carbon stretching modes would provide additional structural confirmation through their characteristic frequency ranges and intensity patterns.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information for structural elucidation purposes. The molecular ion peak at mass-to-charge ratio 240 would correspond to the intact molecule, while characteristic fragmentation patterns would include loss of the ethyl group and cleavage at the amide bond to generate fragments corresponding to the 4-aminobenzoyl cation and the 2-ethylaniline portion. These fragmentation pathways would provide valuable structural information and support the proposed molecular structure.

Computational Chemistry Predictions vs Experimental Data

Computational chemistry methods have been extensively applied to predict the structural and electronic properties of benzanilide derivatives, including compounds structurally related to this compound. Molecular mechanics calculations using force fields such as Molecular Mechanics 2, Amber96, and Optimized Potentials for Liquid Simulations have been employed to investigate conformational preferences and energy landscapes of these molecules. Semi-empirical quantum mechanical methods including Austin Model 1, Parameterized Model 3, and Parameterized Model 3 with Conductor-like Screening Model have provided electronic structure information and thermodynamic property predictions.

The application of ab initio quantum mechanical calculations at the 6-31G** level has yielded detailed information about electronic structure, molecular orbitals, and vibrational frequencies for benzanilide derivatives. These high-level calculations provide benchmark data for validating lower-level computational methods and offer insights into the fundamental electronic properties that govern molecular behavior. The comparison between different computational approaches reveals the relative accuracy and limitations of various theoretical methods when applied to this class of compounds.

Experimental validation of computational predictions has been achieved through comparison with crystallographic data, spectroscopic measurements, and thermodynamic property determinations. The close agreement between computed and experimental bond lengths, bond angles, and dihedral angles in related benzanilide structures demonstrates the reliability of modern computational chemistry methods for predicting molecular geometry. Similarly, the correlation between calculated and observed nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and other spectroscopic parameters supports the use of computational approaches for property prediction and structural assignment.

The integration of computational and experimental approaches has proven particularly valuable for understanding the conformational behavior of the amide bond in benzanilide derivatives. While crystallographic studies consistently show the trans configuration of the amide linkage, computational investigations have explored the energy differences between cis and trans conformers and the barriers to rotation around the carbon-nitrogen bond. These studies have revealed that the energy difference between cis and trans forms is typically small, approximately 3 kilocalories per mole, suggesting that both conformations may be accessible under physiological conditions.

特性

IUPAC Name |

4-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGXSPTXAJXRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429191 | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-73-4 | |

| Record name | 4-Amino-N-(2-ethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions

Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-ethylaniline attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The nitro group remains intact for subsequent reduction.

Catalytic Hydrogenation of 4-Nitro-N-(2-ethylphenyl)benzamide

Reaction Conditions

Industrial Optimization

-

Continuous Flow Systems : Microreactors reduce reaction time to 4–6 hours while maintaining >95% yield.

-

Recyclability : Pd/C catalyst reused up to 5 times with <5% activity loss.

Coupling Reactions Using EDCI/HOBt

Reaction Conditions

Advantages

Green Chemistry Approaches

Aqueous-Phase Synthesis

Solvent-Free Mechanochemical Synthesis

-

Equipment : Ball mill.

-

Reagents : 4-Aminobenzoic acid, 2-ethylaniline, TiO₂ catalyst.

-

Time : 2–4 hours.

Industrial-Scale Production Insights

Key Challenges

Cost Analysis

| Method | Cost (USD/kg) | Notes |

|---|---|---|

| Direct Acylation | 120–150 | High solvent consumption |

| Catalytic Hydrogenation | 90–110 | Catalyst recycling reduces cost |

| EDCI Coupling | 200–250 | Premium for pharmaceutical use |

化学反応の分析

Types of Reactions

4-amino-N-(2-ethylphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

4-amino-N-(2-ethylphenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

類似化合物との比較

Pharmacological Profile :

- Anticonvulsant Activity : 4-AEPB demonstrates efficacy in the maximal electroshock (MES) test, with ED50 values of 28.6 µmol/kg (intraperitoneal, mice) and 29.8 µmol/kg (oral, rats). However, it lacks protective effects against subcutaneous pentylenetetrazole (scPTZ)-induced seizures .

- Neurotoxicity : Its TD50 (toxic dose) in mice is 96.3 µmol/kg, yielding a protective index (PI = TD50/ED50) of 3.34. In rats, the PI exceeds 51 due to higher oral tolerability (TD50 > 1,530 µmol/kg) .

- Mechanism : Molecular modeling studies suggest that the 2-ethylphenyl group preserves low-energy conformations critical for binding to neuronal targets, akin to ameltolide’s 2,6-dimethylphenyl group .

Comparison with Structurally Similar Compounds

Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide)

- Structural Differences : Ameltolide has two methyl groups at the 2- and 6-positions of the phenyl ring, whereas 4-AEPB replaces these with a single 2-ethyl group.

- Pharmacological Outcomes :

- Therapeutic Implications : Both compounds target voltage-gated sodium channels, but 4-AEPB’s ethyl group may enhance metabolic stability .

Phenytoin

- Structural Contrast : Phenytoin is a hydantoin derivative, lacking the benzamide scaffold.

- Activity : While phenytoin is effective in MES (ED50 = 24 µmol/kg), its PI (~2.5) is lower than 4-AEPB’s, reflecting higher neurotoxicity .

- Clinical Use : Phenytoin’s narrow therapeutic index limits its utility compared to 4-AEPB’s broader safety margin in rodent models .

4-Nitro-N-phenylbenzamides

- Substituent Effects: The nitro group at the 4-position (vs. amino in 4-AEPB) confers distinct electronic properties.

- Anticonvulsant Activity : Nitro derivatives show reduced MES efficacy (ED50 > 100 µmol/kg) but retain scPTZ activity, unlike 4-AEPB .

4-Amino-N-(2-chlorobenzyl)benzamide (Compound 11)

- Structural Variation : A chlorobenzyl group replaces the 2-ethylphenyl moiety.

Comparative Data Table

| Compound | ED50 (MES, µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) | Key Structural Feature |

|---|---|---|---|---|

| 4-AEPB | 28.6 (mice, ip) | 96.3 (mice) | 3.36 | 2-ethylphenyl |

| 29.8 (rats, oral) | >1,530 (rats) | >51 | ||

| Ameltolide | 23.5 (mice, ip) | 75.2 (mice) | 3.2 | 2,6-dimethylphenyl |

| Phenytoin | 24.0 (mice, ip) | 60.0 (mice) | 2.5 | Hydantoin core |

| 4-Nitro-N-phenylbenzamide | >100 (mice, ip) | Not reported | N/A | 4-nitro substitution |

Key Research Findings

- Efficacy-Toxicity Balance : 4-AEPB’s high oral PI in rats (>51) suggests it is a safer candidate for chronic dosing compared to ameltolide and phenytoin .

- Structural Optimization : The 2-ethyl group in 4-AEPB mimics the steric effects of ameltolide’s 2,6-dimethyl groups, maintaining target engagement while simplifying synthesis .

- Therapeutic Limitations : 4-AEPB’s inactivity in scPTZ models indicates a mechanism specific to voltage-gated sodium channels rather than GABAergic pathways .

生物活性

4-amino-N-(2-ethylphenyl)benzamide, also known as 4-AEPB, is an organic compound with the molecular formula CHNO and a molecular weight of 240.3 g/mol. This compound has gained attention in the field of pharmacology due to its potential biological activities, particularly as an anticonvulsant agent. This article reviews the biological activity of 4-AEPB, focusing on its mechanisms of action, efficacy in seizure models, and comparative analysis with other related compounds.

The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 2-ethylphenylamine under controlled conditions. The resulting compound features an amine and amide functional group, which are critical in mediating its biological effects.

4-AEPB's mechanism of action is primarily linked to its interaction with neurotransmitter systems, notably the gamma-aminobutyric acid (GABA) pathways. It is hypothesized that the compound may modulate GABAergic activity, which is crucial for seizure control. Molecular modeling studies suggest that structural modifications can influence binding affinities and selectivity towards specific receptors, enhancing its pharmacological profile .

Efficacy Studies

Extensive research has been conducted to evaluate the anticonvulsant properties of 4-AEPB:

- Maximal Electroshock-Induced Seizures (MES) : In studies involving mice, 4-AEPB demonstrated significant efficacy against seizures induced by maximal electroshock. The effective dose (ED50) was reported at approximately 28.6 µmol/kg when administered intraperitoneally .

- Pentylenetetrazole-Induced Seizures : Conversely, 4-AEPB showed no protective effects against seizures induced by pentylenetetrazole, indicating a limitation in its anticonvulsant spectrum .

Comparative Analysis with Other Anticonvulsants

A comparative study highlighted the protective index (PI) of 4-AEPB against other known anticonvulsants:

| Compound Name | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) |

|---|---|---|---|

| This compound | 28.6 | 96.3 | 3.36 |

| Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide) | ~20 | ~150 | ~7.5 |

| Phenytoin | ~20 | ~250 | ~12.5 |

These results indicate that while 4-AEPB is effective in certain seizure models, it has a lower protective index compared to phenytoin and ameltolide, suggesting that further optimization may be necessary for clinical applications .

Case Studies and Research Findings

- Neurotoxicity Assessment : A study assessed the neurotoxicological properties of 4-AEPB alongside its anticonvulsant efficacy. It was found that while it effectively increased seizure thresholds in some models, neurotoxicity was also a concern at higher doses .

- Molecular Modeling Insights : Research utilizing molecular modeling techniques provided insights into how structural variations influence the activity of benzamide derivatives like 4-AEPB. These studies suggest that minor modifications could enhance therapeutic effects while minimizing side effects .

Q & A

Q. Characterization :

- NMR : Confirm structure via ¹H/¹³C NMR; aromatic protons appear at δ 6.5–8.0 ppm, and the amide NH signal at δ ~9.5 ppm .

- Mass spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 269.3).

- InChI Key : Use standardized identifiers (e.g.,

InChIKey=ZTLWJYCDAXUIBK-UHFFFAOYSA-Nfor structural verification in databases ).

Basic: How is the compound screened for pharmacological activity in preclinical models?

Methodological Answer:

- Anticonvulsant assays : Test against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents.

- Protocol : Administer compound intraperitoneally (ip) at 10–100 mg/kg; measure ED₅₀ (effective dose for 50% protection). For example, 4-amino-N-cyclohexylbenzamide showed ED₅₀ = 42.98 mg/kg in MES .

- Neurotoxicity : Rotorod test (TD₅₀ = dose causing 50% motor impairment) to calculate protective index (PI = TD₅₀/ED₅₀) .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

- Key modifications :

- Data analysis : Correlate substituent properties (logP, polar surface area) with ED₅₀/PI values. For example, 4-amino-N-(α-methylbenzyl)benzamide achieved PI = 9.5, outperforming phenytoin .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Quantum mechanics (QM) : Use Gaussian or ORCA for geometry optimization and electronic property calculation (e.g., HOMO-LUMO gaps to assess reactivity) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to γ-aminobutyric acid (GABA) receptors. Key interactions include hydrogen bonding with amide NH and π-π stacking of aromatic rings .

- QSPR models : Train neural networks on datasets (e.g., CC-DPS) to predict solubility or blood-brain barrier permeability .

Advanced: How is the compound evaluated for epigenetic modulation (e.g., DNA methylation inhibition)?

Methodological Answer:

- Biochemical assays :

- DNMT inhibition : Use fluorescence-based assays (e.g., M.SssI methyltransferase inhibition) with IC₅₀ determination. Analogues like 4-amino-N-(4-aminophenyl)benzamide showed comparable activity to SGI-1027 .

- Cellular models : Treat cancer cell lines (e.g., HCT-116) and measure global DNA methylation via LC-MS/MS .

Advanced: What strategies assess oxidative stability and antioxidant potential?

Methodological Answer:

- DPPH assay : Measure radical scavenging activity (IC₅₀) at 517 nm. Schiff base derivatives of benzamide showed IC₅₀ = 12–25 µM .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in neuronal cells to quantify oxidative stress reduction .

Advanced: How is the compound quantified in biological matrices during pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。